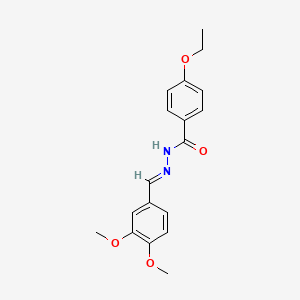

![molecular formula C15H16N6O2 B5576664 N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-methyl-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5576664.png)

N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-methyl-3-(4H-1,2,4-triazol-4-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Oxadiazoles are five-membered heterocyclic compounds that contain two carbon atoms, two nitrogen atoms, and one oxygen atom . They exist in four regioisomeric forms and have a wide range of applications . Triazoles, on the other hand, are a class of five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. They are known for their diverse biological activities.

Synthesis Analysis

The synthesis of oxadiazole derivatives often involves the reaction of carboxylic acids with hydrazides . The synthesis of triazole derivatives typically involves the reaction of azides with alkynes, a process known as the Huisgen cycloaddition or “click” reaction.

Molecular Structure Analysis

The molecular structure of these compounds is determined by techniques such as Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (^1H NMR), and carbon-13 nuclear magnetic resonance (^13C NMR) .

Chemical Reactions Analysis

The chemical reactions involving oxadiazoles and triazoles are diverse, depending on the substituents present on the ring. They can undergo reactions such as acylation, alkylation, and various coupling reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds, such as melting point, solubility, and stability, can be influenced by the substituents on the oxadiazole and triazole rings .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Heterocyclic compounds, including oxadiazoles and triazoles, are synthesized through reactions involving N-benzoylthioamides with hydrazines and hydroxylamine, leading to the formation of 1H-1,2,4-triazoles and 1,2,4-oxadiazoles. This method demonstrates the versatility of these compounds in generating various heterocyclic structures, potentially including N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-methyl-3-(4H-1,2,4-triazol-4-yl)benzamide (Whitfield & Papadopoulos, 1981).

Anticancer Activities

A series of substituted benzamides, closely related to the chemical structure of interest, were evaluated for their anticancer activities. The compounds demonstrated moderate to excellent efficacy against several cancer cell lines, including breast, lung, colon, and ovarian cancers. This highlights the potential of such compounds in developing new anticancer drugs (Ravinaik et al., 2021).

Novel Synthesis Routes

Research into the photolysis of 1,3,4-oxadiazoles in alcohols has uncovered novel pathways for the synthesis of benzamide and triazole derivatives. These findings could offer new methods for creating compounds with similar structures to this compound, which may have diverse scientific and pharmacological applications (Tsuge, Oe, & Tashiro, 1977).

Antiviral Activities

Benzamide-based compounds have also shown significant activity against avian influenza viruses, indicating the broad-spectrum potential of these molecules in antiviral research. The synthesis of novel benzamide-based aminopyrazoles and their efficacy against the H5N1 subtype suggest that related compounds, including the one , may be useful in the development of new antiviral agents (Hebishy, Salama, & Elgemeie, 2020).

Mécanisme D'action

The mechanism of action of oxadiazole and triazole derivatives depends on their chemical structure and the target they interact with. They have been reported to possess various biological activities such as anti-inflammatory, anti-HIV, antibacterial, anticonvulsant, antimalarial, and anticancer activities .

Safety and Hazards

Orientations Futures

The future research directions in this field could involve the design and synthesis of new oxadiazole and triazole derivatives with improved biological activities and lower toxicity. Computational methods could also be used to predict the properties of these compounds and guide the design of new derivatives .

Propriétés

IUPAC Name |

N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-methyl-3-(1,2,4-triazol-4-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6O2/c1-3-13-18-19-14(23-13)8-20(2)15(22)11-5-4-6-12(7-11)21-9-16-17-10-21/h4-7,9-10H,3,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUJSDHCZPWIMOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(O1)CN(C)C(=O)C2=CC(=CC=C2)N3C=NN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

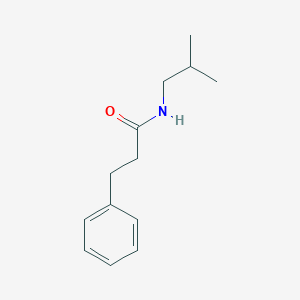

![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5576581.png)

![N-{2-[2-(3-bromobenzylidene)hydrazino]-2-oxoethyl}-3,4-dimethoxybenzamide](/img/structure/B5576582.png)

![4-[(6-methyl-3,4-dihydro-1(2H)-quinolinyl)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5576587.png)

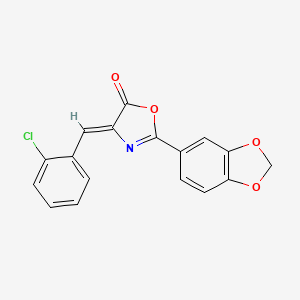

![N-[(3S*,4R*)-1-(1,3-benzodioxol-5-ylmethyl)-4-(4-methylphenyl)pyrrolidin-3-yl]acetamide](/img/structure/B5576592.png)

![N-[4-(dimethylamino)phenyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5576597.png)

![({4-ethyl-5-[1-(pyridin-3-ylsulfonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5576607.png)

![4-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B5576611.png)

![{4-[(5-tert-butyl-2-methyl-3-furoyl)amino]phenyl}acetic acid](/img/structure/B5576625.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)cyclopentanecarboxamide](/img/structure/B5576626.png)

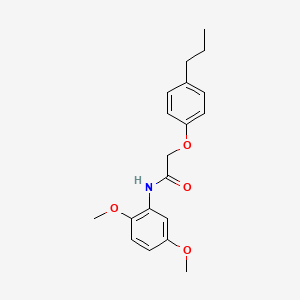

![2-[(4-methoxybenzyl)thio]-5-(4-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B5576645.png)